1-Methyl-1h-pyrrole-3-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
175544-08-8 |
|---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
1-methylpyrrole-3-carboxamide |
InChI |
InChI=1S/C6H8N2O/c1-8-3-2-5(4-8)6(7)9/h2-4H,1H3,(H2,7,9) |
InChI Key |
ADBKBBXQJATDDG-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=C1)C(=O)N |
Canonical SMILES |
CN1C=CC(=C1)C(=O)N |
Synonyms |
1H-Pyrrole-3-carboxamide,1-methyl-(9CI) |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Pyrrole Carboxamides
Classical and Modern Approaches to Pyrrole (B145914) Ring Construction
The formation of the pyrrole ring is a fundamental step in the synthesis of pyrrole carboxamides. Over the years, several named reactions have been developed and refined, alongside the emergence of new catalytic systems.
Hantzsch Pyrrole Synthesis and its Advancements
The Hantzsch pyrrole synthesis is a classical method for forming substituted pyrroles. wikipedia.org It involves the reaction of a β-ketoester with ammonia (B1221849) or a primary amine and an α-haloketone. wikipedia.org The mechanism begins with the amine attacking the β-ketoester to form an enamine. This enamine then reacts with the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the pyrrole ring. wikipedia.org
Advancements in the Hantzsch synthesis have focused on improving yields and expanding the substrate scope. For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been developed using tert-butyl acetoacetates, amines, and 2-bromoketones. nih.gov This method utilizes the HBr byproduct to hydrolyze the tert-butyl ester in situ, providing the corresponding carboxylic acid, which can then be converted to a carboxamide. nih.gov This continuous flow process is notable for directly producing pyrrole-3-carboxylic acids and their carboxamide derivatives from simple starting materials without isolating intermediates. nih.gov Additionally, photoinduced Hantzsch-type reactions using catalytic amounts of Iridium complexes have been reported for the synthesis of polysubstituted pyrroles from α-bromo ketones and enaminones. nih.gov
| Advancement | Description | Starting Materials | Key Features |
| Continuous Flow Synthesis | A one-step process for pyrrole-3-carboxylic acids and carboxamides. nih.gov | tert-butyl acetoacetates, amines, 2-bromoketones | In situ hydrolysis of the ester; no isolation of intermediates. nih.gov |
| Photoinduced Synthesis | Utilizes a photoredox catalyst for the synthesis of polysubstituted pyrroles. nih.gov | α-bromo ketones, enaminones, Iridium catalyst | Mild reaction conditions; radical-based mechanism. nih.gov |
Paal-Knorr Pyrrole Synthesis and Derivatives
The Paal-Knorr synthesis is one of the most widely used methods for preparing pyrroles. researchgate.net It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions. organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to form the pyrrole ring. wikipedia.org
Modifications to the Paal-Knorr synthesis have aimed at using milder and more environmentally friendly conditions. For example, iodine and montmorillonite (B579905) KSF clay have been used as catalysts, providing excellent yields of substituted pyrroles, even with less nucleophilic aromatic amines at room temperature. nih.gov Microwave-assisted Paal-Knorr reactions have been shown to be faster and result in higher yields compared to conventional heating, likely due to shorter reaction times and reduced thermal decomposition. nih.gov Furthermore, various Lewis acids, such as FeCl₃, RuCl₃, and ZrCl₄, have been employed as catalysts to promote the reaction. mdpi.com
A notable application of this method is the synthesis of a library of tricyclic pyrrole-2-carboxamides, where a microwave-assisted Paal-Knorr reaction was a key step. nih.govnih.gov
Transition Metal-Catalyzed Cyclization Reactions
Transition metal catalysis offers powerful and versatile methods for constructing the pyrrole ring. researchgate.net These reactions often proceed through different mechanisms than classical methods and can provide access to complex pyrrole structures. For instance, gold(III) chloride has been shown to be an effective catalyst for the cyclization of α-propargyl-β-ketoesters with semicarbazide (B1199961) to produce N-ureido-pyrrole derivatives. researchgate.net
Other transition metals like palladium, copper, rhodium, and ruthenium have also been used to catalyze reactions between alkynes and various nitrogen-containing compounds to form pyrroles. nih.gov These methods often exhibit high efficiency and functional group tolerance. The field of transition metal-catalyzed reactions is continually evolving, with ongoing research into the use of carbene radicals and other reactive intermediates to synthesize a wide array of heterocyclic compounds, including pyrroles. acs.org
Multicomponent Reactions for Pyrrole Scaffold Assembly
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. rsc.orgrsc.org MCRs are particularly attractive for building libraries of compounds for drug discovery due to their inherent atom economy and operational simplicity.
Several MCRs have been developed for the synthesis of the pyrrole scaffold. rsc.org For example, a three-component reaction involving 1,3-dimethyl-6-aminouracil, p-methoxybenzaldehyde, and nitromethane, catalyzed by CuFe₂O₄, has been used to synthesize uracil-fused pyrrole derivatives. rsc.org These strategies provide a direct and efficient route to highly functionalized pyrroles.
Biocatalytic Syntheses of Substituted Pyrroles
Biocatalysis represents a green and sustainable approach to chemical synthesis. While the biocatalytic synthesis of pyrroles is an emerging field, it holds significant promise. researchgate.net Enzymes can offer high stereo- and regioselectivity under mild reaction conditions. Research in this area is focused on identifying and engineering enzymes capable of catalyzing the formation of the pyrrole ring from various precursors. The development of biocatalytic routes could provide access to novel pyrrole derivatives that are difficult to synthesize using traditional chemical methods. researchgate.net
Functionalization and Derivatization at Pyrrole Carboxamide Moiety
Once the pyrrole ring is formed, or during its formation, the carboxamide group can be introduced or modified. The functionalization of the pyrrole ring itself is also a key strategy for creating diverse pyrrole carboxamides.
Pyrrole is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. nih.gov However, modern methods have expanded the toolbox for pyrrole functionalization to include metal-catalyzed C-H functionalization, radical-based reactions, and photocatalyzed transformations. nih.gov
In the context of pyrrole carboxamides, derivatization can occur at several positions:
The Carboxamide Nitrogen: The amide N-H can be substituted. For example, in the synthesis of certain biologically active compounds, various arylsulfonyl chlorides are reacted with the pyrrole-3-carboxamide intermediate. nih.gov
The Pyrrole Nitrogen: The pyrrole N-H can be alkylated or arylated. For instance, replacing the pyrrole hydrogen with a methyl group has been studied in the context of structure-activity relationships of certain inhibitors. nih.gov
The Pyrrole Ring: Direct C-H functionalization of the pyrrole ring allows for the introduction of various substituents. Dirhodium tetracarboxylate-catalyzed reactions of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole can lead to highly selective C-H functionalization at the α-position to the nitrogen. acs.org
A general route to 2-aryl-1H-pyrrole-3-carboxamides involves the saponification of a corresponding ester to a carboxylic acid, followed by amide coupling with an appropriate amine using activating agents like HOBt and BOP. nih.gov This highlights a common strategy where the carboxamide is formed from a carboxylic acid precursor.
| Functionalization Strategy | Description | Example Reagents |
| Amide N-Substitution | Introduction of substituents on the nitrogen of the carboxamide group. nih.gov | Arylsulfonyl chlorides |
| Pyrrole N-Alkylation | Addition of an alkyl group to the pyrrole nitrogen. nih.gov | Methylating agents |
| Pyrrole Ring C-H Functionalization | Direct introduction of functional groups onto the carbon atoms of the pyrrole ring. acs.org | Aryldiazoacetates, Rhodium catalysts |
| Amide Coupling | Formation of the carboxamide from a carboxylic acid. nih.gov | Amines, HOBt, BOP |
Carboxamide Bond Formation Techniques
The creation of the carboxamide linkage is a fundamental step in the synthesis of these molecules. This typically involves the activation of a carboxylic acid to facilitate its reaction with an amine.
The transformation of a carboxylic acid into a carboxamide is a cornerstone of organic synthesis. For pyrrole-based structures, one common method involves the use of pyrrole acid chloride surrogates. For instance, 2-(trichloroacetyl)pyrroles serve as effective equivalents for pyrrole acid chlorides. rsc.org The trichloroacetyl group is an excellent leaving group, which allows the amide bond to form smoothly, even in the presence of other sensitive functional groups like unprotected 2-aminoimidazoles. rsc.org
Another widely used approach is the direct coupling of a carboxylic acid with an amine using a coupling agent. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) are frequently employed to form an active ester intermediate, which then readily reacts with an amine to yield the desired carboxamide. syrris.comacs.org This method's efficiency can sometimes be substrate-dependent; for example, conditions that are effective for other heterocyclic acids may result in low conversion for pyrrole-3-carboxylic acids. syrris.com
N-Methylpyrrole carboxylic acids are crucial building blocks for various complex molecules. researchgate.net The reactivity of their active esters, particularly those generated with the coupling agent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), has been a subject of detailed study. Research indicates that the HBTU-based active esters of N-methylpyrroles exhibit significantly lower reactivity in amide-forming reactions compared to other standard amino acids. researchgate.netthieme-connect.com
In competitive reaction studies, the reactivity of HBTU-activated N-methylpyrrole carboxylic acids was quantified against reference compounds. These studies are critical for developing protocols for mixed couplings, such as in the preparation of combinatorial libraries. thieme-connect.com Despite the observed differences in reactivity, successful mixed couplings have been achieved, demonstrating the utility of these building blocks in synthesizing diverse chemical libraries. researchgate.netthieme-connect.com Microwave irradiation has also been explored as a method to accelerate the coupling of protected pyrrole units to amines on a solid support. researchgate.net
| Reference Acid | N-Methylpyrrole Acid | Relative Reactivity |
| HBTU-activated N-acetylleucine | Four different methylpyrroles | 6 to 250-fold lower |
| NHS ester of Boc-valine | Four different methylpyrroles | Up to 4-fold lower |
| NHS ester of Boc-valine | HBTU-activated N-methylpyrrole acid (3) | 0.25–0.46 |
| NHS ester of Boc-valine | HBTU-activated N-methylpyrrole acid (4) | 0.26 |
| This table summarizes the relative reactivity of HBTU-activated N-methylpyrrole carboxylic acids compared to standard reference compounds as determined in competitive coupling experiments. researchgate.netthieme-connect.com |
N-Alkylation and N-Functionalization Strategies, with emphasis on N-methylation
The introduction of a methyl group at the nitrogen atom of the pyrrole ring is a key step in the synthesis of 1-Methyl-1h-pyrrole-3-carboxamide. This transformation is typically achieved through N-alkylation. A common method involves treating the NH-pyrrole precursor with a methylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride (NaH). znaturforsch.com This process effectively deprotonates the pyrrole nitrogen, forming a nucleophilic anion that readily attacks the methyl iodide to form the N-methylated product. znaturforsch.com This methylation step can be performed on various pyrrole intermediates, including those already containing an ester group at the C-3 position, which can later be converted to the carboxamide. znaturforsch.com Alternative strategies for creating N-substituted pyrroles include the Clauson-Kaas reaction, which condenses a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst. acs.orgrsc.org
Regioselective Functionalization of the Pyrrole Ring (e.g., C-3 Bromination)
The ability to selectively introduce functional groups at specific positions on the pyrrole ring is crucial for synthesizing complex derivatives. Electrophilic bromination is a common transformation, but controlling its regioselectivity can be challenging. For pyrroles with an electron-withdrawing group at the C-2 position, such as a carboxamide, electrophilic bromination typically yields a mixture of products brominated at the C-4 and C-5 positions. acs.org
However, recent studies have shown that the choice of brominating agent and reaction conditions can dramatically influence the outcome. The use of tetrabutylammonium (B224687) tribromide (TBABr3) has emerged as a highly effective method for achieving substrate-controlled regioselective bromination. acs.orgacs.org Specifically, for pyrrole-2-carboxamide substrates, TBABr3 favors bromination at the C-5 position, often with high selectivity. acs.orgacs.org In contrast, a novel method using TBATB has been developed for the highly selective C3-bromination of pyrrolo[1,2-a]quinoxalines. nih.gov The regioselectivity is influenced by the nature of the substituent on the pyrrole nitrogen and the amide group itself.
| Pyrrole Substrate | Brominating Agent | Major Product | Regioselectivity (C5:C4) |
| Pyrrole-2-carboxamides | TBABr3 | 5-bromo species | up to >10:1 |
| N,N-dialkyl carboxamides | TBABr3 | 5-bromo species | ~5:1 |
| This table illustrates the substrate-controlled regioselective bromination of C-2 acylated pyrroles using Tetrabutylammonium Tribromide (TBABr3). acs.orgacs.org |
Advanced Synthetic Techniques
Modern synthetic chemistry increasingly relies on advanced technologies to improve efficiency, safety, and scalability. Continuous flow synthesis represents a significant advancement in this area.
Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acids and Carboxamides
Continuous flow synthesis has been successfully applied to the production of highly substituted pyrrole-3-carboxylic acids and their corresponding carboxamides. syrris.comscispace.comnih.govnih.gov This advanced methodology allows for the synthesis of these compounds directly from simple, commercially available starting materials in a single, uninterrupted process, thereby avoiding the isolation of intermediates that is typical in traditional batch synthesis. syrris.comacs.org
The process often begins with a Hantzsch-type pyrrole synthesis, reacting a β-ketoester (like tert-butyl acetoacetate), a primary amine, and an α-haloketone in a microreactor. syrris.comnih.gov A key innovation in this flow process is the utilization of the HBr byproduct generated during the reaction to facilitate the in situ hydrolysis of the tert-butyl ester, directly yielding the pyrrole-3-carboxylic acid. acs.orgnih.govacs.org
To form the carboxamide, the stream containing the pyrrole-3-carboxylic acid exiting the first microreactor is then combined with a coupling agent solution (e.g., EDC/HOBt) and an amine. syrris.comacs.org While initial attempts to perform this second step in another microreactor showed low conversion, a modified approach where the streams are collected in a vial and stirred has proven effective. acs.org This combined flow and batch process tolerates a wide range of amines, including primary, secondary, and amino acid derivatives. acs.org This powerful technique has been used to efficiently produce significant quantities of pyrrole-3-carboxamides, demonstrating its utility for accelerating the drug discovery process. syrris.comnih.gov
Oxidative Amidation Involving Pyrrole Systems
A notable and efficient method for the synthesis of pyrrole carboxamides is through the oxidative amidation of pyrrole aldehydes. Research has demonstrated a non-traditional approach that facilitates the reaction between a pyrrole carboxaldehyde and an amine or formamide, utilizing a catalytic amount of tetrabutylammonium iodide (nBu₄NI) and tert-butyl hydroperoxide (TBHP) as the oxidant. rsc.orgrsc.org This method is distinguished by its operational simplicity, use of inexpensive reagents, and mild reaction conditions, offering a straightforward route to primary, secondary, and tertiary pyrrole carboxamides with good to excellent yields. rsc.org
The reaction is proposed to proceed through a radical mechanism involving the formation of a 2- or 3-pyrrole acyl radical, a departure from traditional ionic amidation reactions. rsc.org This is supported by experiments where the radical intermediate can be trapped. rsc.org The process is versatile, allowing for the synthesis of both pyrrole-2-carboxamides and pyrrole-3-carboxamides. rsc.org
For the synthesis of pyrrole-3-carboxamides, various amines can be successfully employed, leading to a diverse range of products. The reaction conditions are generally robust, and the scope of the reaction has been explored with different substituted amines. rsc.org
Below is a table summarizing the scope of the oxidative amidation reaction for the synthesis of various pyrrole-3-carboxamides.
| Entry | Amine | Product | Yield (%) |
| 1 | Pyrrolidine | 1-(pyrrolidin-1-yl(1H-pyrrol-3-yl))methanone | 85 |
| 2 | Piperidine | 1-(piperidin-1-yl(1H-pyrrol-3-yl))methanone | 90 |
| 3 | Morpholine | 1-(morpholino(1H-pyrrol-3-yl))methanone | 88 |
| 4 | N-Methylaniline | N-methyl-N-phenyl-1H-pyrrole-3-carboxamide | 75 |
| 5 | Aniline | N-phenyl-1H-pyrrole-3-carboxamide | 60 |
| 6 | Benzylamine | N-benzyl-1H-pyrrole-3-carboxamide | 78 |
Table 1: Scope of the Oxidative Amidation of Pyrrole-3-carboxaldehyde with Various Amines. rsc.org
Intramolecular Cyclization Modes for Pyrrolinone Derivatives
Pyrrolinone and its derivatives, such as pyrrolidin-2-ones, are important heterocyclic structures found in numerous biologically active molecules. One of the key synthetic strategies to construct this ring system is through intramolecular cyclization.
A notable example of this strategy is the synthesis of 5-(hydroxymethyl)pyrrolidin-2-ones from amide dianions and epibromohydrin. organic-chemistry.org In this method, an N-arylacetamide is treated with a strong base, such as n-butyllithium, to generate a dianion. This dianion then reacts with epibromohydrin. The reaction proceeds via a nucleophilic attack of the dianion on the carbon atom bearing the bromine, followed by an intramolecular cyclization to form the pyrrolidin-2-one ring. organic-chemistry.org This regioselective method provides a direct route to functionalized pyrrolidin-2-ones.
The versatility of this intramolecular cyclization is demonstrated by its compatibility with a range of substituted N-arylacetamides, including those with both electron-donating and electron-withdrawing groups on the aryl ring. organic-chemistry.org
The following table illustrates the scope of this intramolecular cyclization for the synthesis of various 5-(hydroxymethyl)pyrrolidin-2-one (B1581339) derivatives.
| Entry | N-Arylacetamide | Product | Yield (%) |
| 1 | N-phenylacetamide | 5-(hydroxymethyl)-1-phenylpyrrolidin-2-one | 75 |
| 2 | N-(4-methoxyphenyl)acetamide | 5-(hydroxymethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one | 80 |
| 3 | N-(4-chlorophenyl)acetamide | 1-(4-chlorophenyl)-5-(hydroxymethyl)pyrrolidin-2-one | 72 |
| 4 | N-(4-nitrophenyl)acetamide | 5-(hydroxymethyl)-1-(4-nitrophenyl)pyrrolidin-2-one | 65 |
| 5 | N-(naphthalen-1-yl)acetamide | 5-(hydroxymethyl)-1-(naphthalen-1-yl)pyrrolidin-2-one | 70 |
Table 2: Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones via Intramolecular Cyclization. organic-chemistry.org
Advanced Spectroscopic and Structural Elucidation
High-Resolution NMR Spectroscopy for Pyrrole (B145914) Carboxamide Structure Confirmation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 1-Methyl-1h-pyrrole-3-carboxamide, providing unambiguous assignment of proton (¹H) and carbon (¹³C) signals. mdpi.comnih.gov
Detailed analysis of ¹H NMR spectra reveals the chemical shifts and coupling constants of the pyrrole ring protons and the methyl and carboxamide groups. researchgate.netresearchgate.netchemicalbook.com The aromatic region of the spectrum typically displays distinct signals for the protons at positions 2, 4, and 5 of the pyrrole ring. The N-methyl group gives rise to a characteristic singlet, while the amide protons can exhibit broader signals due to quadrupole effects and chemical exchange.
¹³C NMR spectroscopy complements the proton data, with distinct resonances for each carbon atom in the molecule. mdpi.comnp-mrd.org The carbonyl carbon of the carboxamide group appears at a characteristic downfield shift. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in definitively assigning the ¹H and ¹³C signals and confirming the connectivity within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H2 | 6.7 - 7.0 | C2: 125 - 128 |
| H4 | 6.2 - 6.5 | C4: 110 - 115 |
| H5 | 6.6 - 6.9 | C5: 120 - 123 |
| N-CH₃ | 3.6 - 3.8 | N-CH₃: 35 - 38 |
| CONH₂ | 7.0 - 8.0 (broad) | C=O: 160 - 165 |
Note: These are predicted values and can vary based on the solvent and experimental conditions.
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups, conformational isomers, and intermolecular interactions of this compound. nih.govnih.gov
The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to specific vibrational modes. researchgate.net Key bands include the N-H stretching vibrations of the primary amide, typically appearing in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the carboxamide group gives rise to a strong absorption band around 1650 cm⁻¹. nih.gov The C-N stretching and N-H bending vibrations also provide characteristic signals. Vibrations associated with the pyrrole ring, including C-H and C-C stretching, and ring breathing modes, are observed in the fingerprint region. researchgate.netnih.gov
Raman spectroscopy offers complementary information, particularly for non-polar bonds and symmetric vibrations. The analysis of both FT-IR and Raman spectra can help in understanding the conformational preferences of the molecule and the nature of hydrogen bonding interactions in the solid state. researchgate.netresearchgate.net
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography reveals the precise three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and torsional angles. For pyrrole carboxamides, this technique can elucidate the planarity of the pyrrole ring and the orientation of the carboxamide substituent. Intermolecular interactions, such as hydrogen bonding between the amide groups of adjacent molecules, which dictate the crystal packing, can be accurately determined. These interactions play a crucial role in the physical properties of the compound, including its melting point and solubility.
Mass Spectrometry for Molecular Characterization, including peptide conjugates
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula of the compound. rsc.orgnih.gov
The fragmentation pattern observed in the mass spectrum offers valuable structural information. libretexts.orgchemguide.co.uklibretexts.org Common fragmentation pathways for pyrrole derivatives may involve cleavage of the N-methyl group or the carboxamide side chain. The generation of acylium ions is a common feature in the fragmentation of amides. chemguide.co.uk
Furthermore, mass spectrometry is invaluable for the characterization of peptide conjugates of pyrrole carboxamides. mdpi.comnih.gov Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) allow for the analysis of these larger biomolecules. nih.govchemrxiv.org Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and identify the site of conjugation with the pyrrole moiety. nih.govosaka-u.ac.jp
Microscopic Techniques for Cellular/Molecular Impact
Microscopic techniques, particularly Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are employed to investigate the morphological and cellular effects of pyrrole carboxamides, especially in the context of their antifungal properties. researchgate.netnih.gov
SEM provides high-resolution images of the surface topography of fungal cells. nih.govapsnet.org In studies involving antifungal pyrrole derivatives, SEM can reveal alterations in the fungal cell wall, such as wrinkling, distortion, or complete lysis, upon treatment with the compound. nih.govresearchgate.net
TEM, on the other hand, allows for the visualization of the internal ultrastructure of the fungal cells. nih.govresearchgate.net This can reveal damage to cellular organelles, such as the mitochondria and the cell membrane, providing insights into the mechanism of antifungal action. researchgate.net For instance, TEM studies might show disruption of the plasma membrane integrity or the disorganization of cytoplasmic contents following exposure to a pyrrole-based antifungal agent.
Computational Chemistry and Theoretical Investigations of 1 Methyl 1h Pyrrole 3 Carboxamide and Analogues
Quantum Chemical Calculations (e.g., DFT) for Molecular Energetics and Conformations
Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a cornerstone for understanding the fundamental properties of molecules. These methods provide a detailed picture of the electron distribution, which in turn dictates the molecule's geometry, stability, and reactivity.
s-cis and s-trans Conformational Analysis
The amide linkage in 1-Methyl-1H-pyrrole-3-carboxamide gives rise to two principal planar conformations: s-cis and s-trans. These conformers are defined by the dihedral angle around the C-C bond connecting the pyrrole (B145914) ring and the carbonyl group. In the s-cis conformation, the carbonyl oxygen and the nitrogen of the pyrrole ring are on the same side of this bond, while in the s-trans conformation, they are on opposite sides.
Computational studies on analogous molecules, such as 1-methylpyrrole-2-carboxamide (B1299598), have shown that the relative stability of these conformers is a delicate balance of steric and electronic effects. nih.gov For this compound, DFT calculations would be instrumental in determining the energy landscape of rotation around the C-C bond and identifying the most stable conformer. The choice of the functional and basis set in these calculations is crucial for obtaining accurate energy differences. For instance, a study on 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide utilized the B3LYP method with a 6-311G(d,p) basis set to analyze its structural and electronic properties. ijcce.ac.ir Similar computational approaches would be necessary to elucidate the conformational preferences of this compound.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |
|---|---|---|
| s-cis | Data Not Available | ~0 |
| s-trans | Data Not Available | ~180 |
This interactive table will be populated with data from specific DFT calculations on this compound as they become available in the literature.
Monomeric and Dimeric Forms
In the solid state and in concentrated solutions, carboxamides have a strong propensity to form dimers through intermolecular hydrogen bonds. nih.govresearchgate.netbldpharm.comresearchgate.net For this compound, the primary hydrogen bond donors and acceptors are the amide N-H and the carbonyl oxygen, respectively.
Quantum chemical calculations can be employed to investigate the energetics of dimer formation. By comparing the energy of the dimer to the sum of the energies of two isolated monomers, the dimerization energy can be calculated. These calculations can also provide insights into the geometry of the dimeric complex, including the length and angle of the hydrogen bonds. Studies on the analogous 1-methylpyrrole-2-carboxamide have revealed the formation of stable centrosymmetric dimers linked by N-H...O hydrogen bonds. nih.gov It is highly probable that this compound would exhibit similar dimeric structures.
| Species | Calculated Energy (Hartree) | Dimerization Energy (kcal/mol) |
|---|---|---|
| Monomer | Data Not Available | Data Not Available |
| Dimer | Data Not Available |
This interactive table will be updated with specific energetic data for the monomeric and dimeric forms of this compound upon publication of relevant computational studies.
Analysis of Intermolecular and Intramolecular Interactions
The biological activity and physical properties of a molecule are profoundly influenced by the network of non-covalent interactions it can form.
Hydrogen Bonding Networks (N-H...O, C-H...O)
The primary intermolecular interaction governing the association of this compound molecules is the N-H...O hydrogen bond between the amide groups. nih.gov In the crystalline state, these interactions can lead to the formation of extended one-, two-, or three-dimensional networks. nih.gov
Atoms in Molecules (AIM) Theory Applications
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous framework for analyzing the electron density topology to characterize chemical bonding and intermolecular interactions. researchgate.net By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points, such as its value (ρ) and its Laplacian (∇²ρ), the nature of an interaction can be elucidated.
For this compound, AIM analysis would be invaluable in quantifying the strength of the N-H...O and C-H...O hydrogen bonds. The presence of a BCP between a hydrogen and an oxygen atom is a necessary condition for a hydrogen bond. The values of ρ and ∇²ρ at the BCP correlate with the strength of the interaction. Studies on related pyrrole carboxamides have successfully employed AIM theory to characterize these interactions. researchgate.net
Molecular Docking Studies for Ligand-Target Interactions (e.g., MmpL3, SDH, CYP51)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Analogues of this compound have been investigated as inhibitors of several microbial enzymes, including:
MmpL3 (Mycobacterial Membrane Protein Large 3): An essential transporter in Mycobacterium tuberculosis responsible for the export of mycolic acids, crucial components of the bacterial cell wall. researchgate.netnih.govacs.org Docking studies of indole-2-carboxamides, which share a similar scaffold, have identified a binding pocket within MmpL3. nih.govacs.org These studies suggest that the carboxamide moiety forms key hydrogen bonds with the protein, while the aromatic ring engages in hydrophobic interactions. It is plausible that this compound would adopt a similar binding mode.
SDH (Succinate Dehydrogenase): A key enzyme in the citric acid cycle and the electron transport chain. Carboxamide derivatives are a well-known class of SDH inhibitors used as fungicides. Molecular docking studies have revealed that the carboxamide group typically forms hydrogen bonds with key residues in the ubiquinone binding site of SDH.
CYP51 (Sterol 14α-demethylase): A crucial enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. Azole antifungals are a major class of CYP51 inhibitors. Molecular docking studies of various heterocyclic compounds, including those with carboxamide functionalities, have been performed to understand their binding to the active site of CYP51. biointerfaceresearch.comnih.govresearchgate.netijesi.org These studies highlight the importance of interactions with the heme cofactor and surrounding amino acid residues.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) for Analogues | Key Interacting Residues for Analogues |
|---|---|---|---|
| MmpL3 | Not Available | - | Hydrogen bonding with amide, hydrophobic interactions with aromatic ring |
| SDH | Various | - | Hydrogen bonding with ubiquinone binding site residues |
| CYP51 | e.g., 5V5Z | -9.1 (for a similar carboxamide) | Heme, Phe, Tyr, Met |
This interactive table summarizes the findings from molecular docking studies of analogous compounds. Specific docking results for this compound will be added as they become available.
Mechanistic Studies of Biological Activities of Pyrrole Carboxamides in Vitro Focus
Serotonin (B10506) 5-HT6 Receptor Modulation and Signaling Pathways
The serotonin 5-HT6 receptor (5-HT6R) is a G-protein-coupled receptor that has garnered significant interest as a therapeutic target for cognitive deficits associated with various neurological and psychiatric disorders. nih.gov Certain pyrrole (B145914) carboxamide derivatives have been identified as modulators of this receptor, exhibiting a unique mechanism of action that influences its signaling pathways.
Research into 2-phenyl-1H-pyrrole-3-carboxamide, a related scaffold to 1-Methyl-1h-pyrrole-3-carboxamide, has demonstrated a shift in functional activity from neutral antagonism to inverse agonism at the 5-HT6 receptor. nih.gov This inverse agonism affects both the Gs protein-dependent signaling pathway and the Cdk5 (cyclin-dependent kinase 5) signaling pathway. nih.gov The 5-HT6 receptor exhibits a high level of constitutive activity, meaning it can be active even in the absence of an agonist. nih.gov Inverse agonists, such as the studied pyrrole carboxamide derivatives, are thought to stabilize the receptor in an inactive conformation, thereby reducing its basal activity. nih.gov
The activation of Cdk5 signaling by the 5-HT6 receptor plays a crucial role in neuronal development, including the migration of cortical neurons and the initiation of neurite growth. nih.govnih.gov A specific compound, derivative 27 (a 2-phenyl-1H-pyrrole-3-carboxamide), has been shown to act as a full inverse agonist at the agonist-independent 5-HT6R-mediated Cdk5 signaling pathway. nih.gov This suggests that pyrrole carboxamides can significantly impact neuronal differentiation processes through their interaction with the 5-HT6 receptor. nih.govnih.gov
To determine the affinity of pyrrole carboxamide derivatives for the human 5-HT6 receptor, radioligand binding assays are commonly employed. nih.gov A standard method involves the use of [3H]-lysergic acid diethylamide ([3H]-LSD), a known high-affinity serotonergic ligand, in Human Embryonic Kidney 293 (HEK293) cells that have been engineered to stably express the human 5-HT6 receptor. nih.gov
In these assays, the ability of a test compound, such as a 2-phenyl-1H-pyrrole-3-carboxamide derivative, to displace [3H]-LSD from the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which is then used to calculate the equilibrium dissociation constant (Ki). These Ki values provide a quantitative measure of the compound's binding affinity for the receptor. For instance, initial studies on the 2-phenyl-1H-pyrrole-3-carboxamide scaffold revealed Ki values in the range of 106 to 208 nM. nih.gov
| Compound | Target | Assay | Cell Line | Ki (nM) |
|---|---|---|---|---|
| 2-phenyl-1H-pyrrole-3-carboxamide derivative 7 | 5-HT6 Receptor | [3H]-LSD Binding | HEK293 | 208 |
| 2-phenyl-1H-pyrrole-3-carboxamide derivative 8 | 5-HT6 Receptor | [3H]-LSD Binding | HEK293 | 106 |
Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition in Tuberculosis Research
Mycobacterial membrane protein large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis and is considered a promising target for the development of new anti-tuberculosis drugs. nih.govnih.gov Pyrrole carboxamide derivatives have emerged as potent inhibitors of MmpL3, disrupting a critical pathway in the formation of the mycobacterial cell wall. nih.gov
MmpL3 is responsible for the transport of trehalose (B1683222) monomycolate (TMM) across the inner membrane of mycobacteria. nih.govnih.govnih.gov TMM is a crucial precursor for the synthesis of mycolic acids, which are major components of the mycobacterial cell wall and are essential for the bacterium's viability and virulence. nih.govnih.govox.ac.uk The inhibition of MmpL3 by pyrrole carboxamides blocks the translocation of TMM to the periplasmic space. nih.govnih.gov This blockage leads to an accumulation of TMM in the cytoplasm and a subsequent reduction in the synthesis of trehalose dimycolate (TDM) and mycolyl-arabinogalactan, key structural elements of the cell wall. nih.gov
The specific targeting of MmpL3 by pyrrole carboxamides has been validated through genetic studies. nih.gov Spontaneous mutant strains of Mycobacterium smegmatis, a non-pathogenic relative of M. tuberculosis, that are resistant to pyrrole carboxamide inhibitors have been isolated. nih.govmdpi.comfrontiersin.org Whole-genome sequencing of these resistant mutants consistently reveals mutations in the mmpL3 gene. nih.govfrontiersin.org
Further validation involves expressing wild-type and mutated variants of the M. tuberculosis mmpL3 gene (mmpL3tb) in M. smegmatis. nih.gov The potency of the pyrrole carboxamide compounds is then measured against these engineered strains. A significant increase in the minimum inhibitory concentration (MIC) of the compound for the strains expressing the mutated MmpL3 compared to the wild-type confirms that MmpL3 is the direct target of the inhibitor. nih.govnih.gov
| Organism | Method | Gene of Interest | Finding |
|---|---|---|---|
| M. smegmatis | Isolation of spontaneous resistant mutants | mmpL3 | Mutations in mmpL3 confer resistance to pyrrole derivatives. nih.govmdpi.comfrontiersin.org |
| M. bovis BCG | Isolation of spontaneous resistant mutants | mmpL3 | Mutations in mmpL3 confer resistance to pyrrole derivatives. nih.govfrontiersin.org |
| M. tuberculosis H37Rv | Isolation of spontaneous resistant mutants | mmpL3 | Mutations in mmpL3 confer resistance to pyrrole derivatives. nih.gov |
| M. smegmatis expressing M. tuberculosis mmpL3 variants | Comparison of inhibitor potency | mmpL3tb | Confirms MmpL3 as the cellular target of pyrrole carboxamides. nih.gov |
To directly assess the impact of MmpL3 inhibition on the synthesis of mycolic acids, metabolic labeling assays are utilized. nih.gov A common technique is the [14C] acetate (B1210297) metabolic labeling assay. nih.gov In this assay, mycobacterial cultures are incubated with [14C]-labeled acetate, a precursor for fatty acid and mycolic acid biosynthesis. nih.gov The lipids are then extracted from the cells and separated using techniques like thin-layer chromatography (TLC). The incorporation of the radiolabel into different lipid species, including TMM and TDM, is quantified.
Treatment of mycobacteria with pyrrole carboxamide inhibitors results in a significant reduction in the amount of [14C] incorporated into TDM and other mycolic acid-containing structures, while leading to an accumulation of [14C]-labeled TMM in the cytoplasm. nih.gov This provides direct biochemical evidence that these compounds disrupt the mycolic acid biosynthesis pathway by inhibiting the MmpL3-mediated transport of TMM. nih.gov
Antimicrobial and Antifungal Mechanisms
The biological activity of pyrrole carboxamides extends to antimicrobial and antifungal applications, driven by several distinct mechanisms of action that disrupt essential cellular processes in pathogens.
DNA Gyrase Inhibition and Bacterial DNA Synthesis Disruption
A primary mechanism for the antibacterial action of certain pyrrole carboxamides is the inhibition of DNA gyrase. nih.govnih.gov These compounds, often referred to as pyrrolamides, function as ATP-competitive inhibitors that target the GyrB subunit of the DNA gyrase enzyme. nih.govnih.govnih.gov This enzyme is crucial for introducing negative supercoils into DNA, a process essential for DNA replication and repair in bacteria. nih.gov
The binding of the pyrrolamide inhibitor to the ATP-binding site on GyrB prevents the enzyme from carrying out its function, leading to the disruption of DNA synthesis and, ultimately, bacterial cell death. nih.gov Structural studies have revealed that interactions between the pyrrole NH group and key residues, such as the side chain of Asp73 in E. coli GyrB, are critical for this inhibitory activity. nih.gov The substitution pattern on the pyrrole ring is also vital for potency; for instance, a 3,4-dichloro-5-methyl-substituted pyrrole has been shown to enhance activity against E. coli DNA gyrase. nih.govresearchgate.net By targeting this essential enzyme, pyrrolamides represent a significant class of antibacterial agents. nih.gov
| Compound Class | Target Enzyme | Target Subunit | Mechanism of Action | Result | Reference |
|---|---|---|---|---|---|
| N-phenylpyrrolamides | DNA Gyrase | GyrB | ATP-competitive inhibition | Disruption of DNA synthesis | nih.gov |
| Benzothiazole Pyrrolamides | DNA Gyrase / Topoisomerase IV | GyrB / ParE | ATP-competitive inhibition | Inhibition of DNA supercoiling | nih.gov |
| Pyrrolamides | DNA Gyrase | GyrB/ParE | Inhibition of DNA gyrase | Antibacterial activity | nih.gov |
Succinate (B1194679) Dehydrogenase (SDH) Inhibition
In the realm of antifungal activity, pyrrole carboxamides have been identified as potent inhibitors of succinate dehydrogenase (SDH), also known as mitochondrial complex II. nih.govacs.org SDH is a key enzyme in both the citric acid cycle and the electron transport chain, playing a critical role in cellular respiration. acs.org Inhibition of this enzyme disrupts the fungal mitochondrial respiratory chain, leading to a breakdown in energy production and eventual cell death. acs.org
Structurally novel pyrazole-pyrrole carboxamide derivatives have been developed through strategies like scaffold hopping, demonstrating excellent fungicidal activity against destructive fungi such as Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov Molecular docking studies suggest that these compounds bind effectively within the active site of the SDH enzyme. acs.orgmdpi.com This mechanism has established SDH inhibitors (SDHIs) as one of the most important classes of modern fungicides, with carboxamide derivatives being a significant area of research and development. mdpi.com
| Compound Class | Target Fungi | Target Enzyme | Biological Activity | Reference |
|---|---|---|---|---|
| Pyrazole-pyrrole carboxamides | Sclerotinia sclerotiorum, Rhizoctonia solani | Succinate Dehydrogenase (SDH) | Potent fungicidal activity | nih.gov |
| Pyridine carboxamides | Botrytis cinerea | Succinate Dehydrogenase (SDH) | Good in vivo antifungal activity | acs.org |
| Pyrazole (B372694) carboxamides | Rhizoctonia solani | Succinate Dehydrogenase (SDH) | Good antifungal activity | mdpi.com |
Ergosterol (B1671047) Biosynthesis Inhibition and Membrane Integrity Disruption
Another significant antifungal mechanism involves the inhibition of ergosterol biosynthesis. frontiersin.orgnih.govgoogle.com Ergosterol is the primary sterol in fungal cell membranes, where it is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. google.com The disruption of its synthesis leads to the accumulation of toxic sterol intermediates and compromises the structural integrity of the cell membrane, ultimately causing fungal cell death. google.com
The ergosterol biosynthesis pathway is a well-established target for many commercial antifungal drugs, such as azoles, which primarily inhibit the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 or CYP51 gene). frontiersin.orgnih.gov While direct evidence for this compound is limited, related heterocyclic compounds containing a pyrazole ring have demonstrated antifungal activity through the inhibition of ergosterol biosynthesis. consensus.app These findings suggest that targeting this pathway is a plausible mode of action for certain antifungal pyrrole-based derivatives. frontiersin.orgconsensus.app
In Vitro Susceptibility Testing Methodologies (e.g., Broth Microdilution Technique)
The evaluation of the antimicrobial and antifungal potency of compounds like pyrrole carboxamides is commonly performed using standardized in vitro susceptibility testing methods. The broth microdilution technique is a gold-standard method, widely adopted due to its efficiency and the small quantities of test compound required. nih.govresearchgate.net
This method, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI), involves a two-fold serial dilution of the test compound in a 96-well microplate to create a range of concentrations. researchgate.netresearchgate.net Each well is then inoculated with a standardized suspension of the target microorganism (bacterium or fungus). researchgate.net After an incubation period, the minimum inhibitory concentration (MIC) is determined. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism. nih.gov This technique allows for the rapid screening and comparison of a large number of compounds against various pathogens, providing crucial data on their potency. nih.govresearchgate.net
Kinase Inhibition Mechanisms (e.g., ERK5 Kinase Activity Modulation)
Pyrrole carboxamides have emerged as a versatile scaffold for developing potent kinase inhibitors. A notable example is their activity against extracellular signal-regulated kinase 5 (ERK5), a component of the mitogen-activated protein kinase (MAPK) pathway. google.com The ERK5 pathway is implicated in promoting cellular proliferation, survival, and migration, making it an attractive target for cancer therapy. google.com
Researchers have developed pyrrole carboxamide derivatives that act as selective, submicromolar inhibitors of ERK5 kinase activity. google.com Optimization studies have shown that introducing small, lipophilic substituents at the 3-position of the benzoyl group of these compounds leads to improved inhibition. google.com Furthermore, appending a basic center to the heteroaromatic amide substituent can yield inhibitors with nanomolar potency. google.com These compounds have been shown to effectively inhibit ERK5 autophosphorylation in cell-based assays, confirming their ability to modulate this specific kinase pathway. google.com
| Compound Class | Target Kinase | Effect | Cellular Assay | Reference |
|---|---|---|---|---|
| Pyrrole carboxamide derivatives | ERK5 | Submicromolar inhibition of kinase activity | Inhibition of ERK5 autophosphorylation in HeLa cells | google.com |
Other Emerging Biological Activities and Pathways (e.g., Anti-inflammatory, Antioxidant, EZH2, Caspase-3 Inhibition)
Beyond their direct antimicrobial and kinase-inhibiting roles, pyrrole carboxamides exhibit a range of other biological activities through various molecular pathways.
Anti-inflammatory Activity : The pyrrole structure is a template for inhibitors of cyclo-oxygenase (COX) enzymes, with certain N-pyrrolylcarboxylic acids acting as potent COX-2 inhibitors. tandfonline.com Other pyrrole derivatives have demonstrated anti-inflammatory effects by inhibiting the pro-inflammatory cytokine TNF-α. tandfonline.com Additionally, 5-methyl-2-carboxamidepyrrole-based molecules have been designed as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), both of which are key targets for treating inflammation. nih.gov
Antioxidant Activity : Various pyrrole derivatives have shown the ability to act as antioxidants. google.com Studies on dithiocarbamato-containing pyrroles and pyridinylcarbamoylmethyl pyrrolyl/pyrazolylcarboxamides have demonstrated significant radical scavenging activity. google.comtandfonline.com The antioxidant capacity appears to be influenced by the number of electron-donating groups on the molecule. google.com
EZH2 Inhibition : A novel series of pyrrole-3-carboxamide derivatives has been identified as inhibitors of the enhancer of zeste homolog 2 (EZH2). EZH2 is a histone methyltransferase that is often highly expressed in malignant tumors and is associated with the silencing of tumor suppressor genes. Specific pyrrole-3-carboxamide compounds were found to effectively reduce the cellular levels of trimethylated H3K27 (H3K27me3), a key product of EZH2 activity, highlighting their potential as epigenetic modulators in cancer therapy.
Caspase-3 Inhibition/Modulation : Pyrrole carboxamides can influence apoptosis, or programmed cell death. A diphenyl-pyrrole-carboxamide scaffold was found to induce caspase-3-dependent apoptosis in tumor cells by antagonizing anti-apoptotic proteins like BCL-2 and BCL-XL. Similarly, certain chalcone-pyrrole-carboxamide hybrids have been shown to elevate levels of caspase-3 and caspase-8, key executioner and initiator caspases, respectively, thereby promoting apoptosis in cancer cell lines.
Structure Activity Relationship Sar Studies and Rational Design of Pyrrole Carboxamide Analogues
Correlating Structural Modifications with Biological Potency and Selectivity
SAR studies on pyrrole (B145914) carboxamide analogues have revealed critical correlations between specific structural changes and their resulting biological potency and selectivity. By systematically altering different parts of the molecule, researchers can map out the structural requirements for optimal interaction with a target, such as an enzyme or receptor.
For instance, in the development of inhibitors for the mycobacterial membrane protein Large 3 (MmpL3), a key target for anti-tuberculosis drugs, SAR studies have been pivotal. It was found that the pyrrole-2-carboxamide scaffold serves as a crucial component for activity. nih.govacs.org Modifications at various positions on this scaffold have led to significant variations in inhibitory potency. For example, the introduction of specific substituents on the pyrrole ring and the carboxamide nitrogen has been shown to dramatically enhance anti-TB activity. nih.govacs.org
Similarly, in the pursuit of EZH2 inhibitors for cancer therapy, a series of pyrrole-3-carboxamide derivatives were designed and synthesized. rsc.org Through computational modeling and in vitro assays, a clear SAR was established, highlighting the importance of a pyridone fragment attached to the core structure for potent EZH2 inhibition. rsc.org This rational, structure-based approach allowed for the optimization of lead compounds, ultimately resulting in derivatives with significant potential. rsc.org
The development of 5-HT6 receptor inverse agonists for cognitive enhancement provides another example of the power of SAR. Researchers utilized a 2-phenyl-1H-pyrrole-3-carboxamide scaffold as a novel framework. nih.gov By functionalizing this core with a sulfonyl group at the N1 position of the pyrrole and an alicyclic amine in the 3-carboxamide fragment, they were able to develop compounds with high affinity and inverse agonist activity at the 5-HT6 receptor. nih.gov
These examples underscore a fundamental principle in medicinal chemistry: targeted structural modifications, guided by SAR, are a powerful strategy for enhancing the potency and selectivity of drug candidates.
Impact of Substituents on Pyrrole Ring and Carboxamide Moiety
The specific nature and position of substituents on the pyrrole ring and the carboxamide moiety have a profound impact on the biological activity of pyrrole carboxamide analogues.
Bulky Groups: The size and nature of the substituent on the carboxamide nitrogen are often critical for potency. In the development of anti-TB agents, attaching bulky substituents, such as adamantyl groups, to the carboxamide greatly improved activity. nih.govacs.org For instance, a 2-adamantyl group was identified as an optimal substituent in one series of pyrrole-2-carboxamide MmpL3 inhibitors. nih.gov This suggests that a large, hydrophobic group at this position is favorable for binding to the target protein.
Pyrrole Hydrogen Replacement: The hydrogen atom on the pyrrole ring nitrogen can play a crucial role in biological activity, often participating in hydrogen bonding with the target. Replacing this hydrogen with a methyl group in a series of pyrrole-2-carboxamide MmpL3 inhibitors led to a significant reduction in activity, demonstrating the importance of this hydrogen for potency. nih.gov This finding highlights that even seemingly minor structural changes can have a dramatic effect on biological function.
The following table summarizes the impact of key substituents on the activity of certain pyrrole carboxamide derivatives:
| Compound Series | Modification | Impact on Activity | Reference |
| Pyrrole-2-carboxamide (Anti-TB) | Attaching bulky substituents to the carboxamide | Greatly improved anti-TB activity | nih.govacs.org |
| Pyrrole-2-carboxamide (Anti-TB) | Replacing pyrrole hydrogen with a methyl group | Reduced activity by about 50-fold | nih.gov |
| Pyrrole-2-carboxamide (Anti-TB) | Replacing both pyrrole and carboxamide hydrogens with methyl groups | Loss of activity | nih.gov |
| Pyrrole-2-carboxamide (Anti-TB) | Introduction of a fluorophenyl moiety | Potent anti-TB activities | nih.gov |
| Pyrrolo[2,3-d]pyrimidines (Anticancer) | Halogen or methoxy (B1213986) substituents on the phenyl ring | Essential for activity | nih.gov |
Pharmacophore Elucidation and Development of Advanced Analogues
A key outcome of SAR studies is the elucidation of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Once a pharmacophore is defined, it can be used as a template for the design of new, potentially more potent and selective analogues.
For MmpL3 inhibitors, a structure-based pharmacophore model was developed based on the crystal structure of MmpL3 in complex with known inhibitors. nih.gov This model consisted of key features such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov By designing new pyrrole-2-carboxamide compounds that fit this pharmacophore model, researchers were able to develop advanced analogues with potent anti-TB activity. nih.gov
The process often involves iterative cycles of design, synthesis, and biological testing. For example, after identifying an initial lead compound, medicinal chemists systematically modify its structure to better match the pharmacophore model and to optimize its properties. This can involve exploring different substituents, altering the core scaffold, or introducing new functional groups.
In the case of 5-HT6 receptor inverse agonists, the pharmacophore was conceptualized to include an aromatic ring hydrophobic site (the 2-phenyl-1H-pyrrole-3-carboxamide), a hydrogen bond acceptor (the sulfonyl group), and a positively ionizable atom (the alicyclic amine). nih.gov This pharmacophore-guided approach led to the identification of a promising analogue with the desired pharmacological profile. nih.gov
The development of advanced analogues is not solely focused on improving potency. Rational design strategies also aim to enhance other drug-like properties, such as solubility, metabolic stability, and oral bioavailability, which are crucial for a compound's therapeutic potential.
Advanced Applications and Future Research Trajectories
Pyrrole (B145914) Carboxamides as Scaffolds for Novel Therapeutic Agents
The pyrrole core is a fundamental component of many biologically active molecules, and its derivatives are extensively used in the development of pharmaceuticals. rsc.org Pyrrole carboxamides, in particular, have emerged as a promising class of compounds with a wide spectrum of therapeutic applications, including antimicrobial, antiviral, antimalarial, antitubercular, and anti-inflammatory properties. nih.gov The incorporation of the pyrrole carboxamide moiety is a key strategy in the total synthesis of pyrrole-imidazole alkaloids, which exhibit diverse biological activities and structural complexity. consensus.apprsc.org
The versatility of the pyrrole carboxamide scaffold allows for the development of targeted therapies. For instance, derivatives of 2-phenyl-1H-pyrrole-3-carboxamide have been identified as inverse agonists of the 5-HT6 receptor, showing potential for the treatment of cognitive deficits. acs.orgnih.govnih.gov Furthermore, pyrrole-3-carboxamide derivatives carrying a pyridone fragment have been reported as inhibitors of the enhancer of zeste homolog 2 (EZH2), a protein implicated in various malignant tumors. rsc.org
The following table provides examples of pyrrole carboxamide derivatives and their therapeutic potential:
| Compound/Derivative | Therapeutic Target/Application | Key Findings |
| 2-Phenyl-1H-pyrrole-3-carboxamide derivatives | 5-HT6 Receptor Inverse Agonists (Cognition Enhancement) | Degradation of the 1H-pyrrolo[3,2-c]quinoline scaffold to 2-phenyl-1H-pyrrole-3-carboxamide retained recognition of the 5-HT6R and shifted activity to inverse agonism. nih.govnih.gov |
| Pyrrole-3-carboxamide with pyridone fragment | EZH2 Inhibitors (Anticancer) | A novel series of derivatives showed powerful inhibition towards EZH2 and reduced cellular H3K27me3 levels in K562 cells. rsc.org |
| Pyrrole-2-carboxamide derivatives | p38alpha MAP Kinase Inhibitors | A novel series was discovered through virtual screening, and a synthesis program enabled rapid assessment for lead optimization. nih.gov |
| Phenyl-1H-pyrrole-carboxamide (NBD compounds) | HIV-1 gp120 Entry Inhibitors | NBD-14189 prevented HIV-1 mediated cell-cell fusion with an IC50 similar to the control inhibitor NBD-556. scitechnol.com |
Bridging Synthetic Advances with Biological Target Identification
The successful development of novel therapeutics relies on the interplay between synthetic chemistry and biological validation. Recent advancements in synthetic methodologies have facilitated the creation of diverse libraries of pyrrole carboxamide derivatives, enabling comprehensive structure-activity relationship (SAR) studies. rsc.org
A notable example is the structure-guided design of pyrrole-2-carboxamide derivatives as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial target for anti-tuberculosis drug development. nih.govnih.govacs.org By combining computational modeling with in vitro cellular assays, researchers have been able to optimize the scaffold to enhance its antimycobacterial activity. nih.govnih.govacs.org SAR studies revealed that the introduction of specific substituents on the pyrrole ring and the carboxamide moiety significantly influences the compound's efficacy. nih.govnih.govresearchgate.net For instance, the carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol at the C-5 position were found to be crucial for the antiproliferative activity of certain derivatives against breast cancer cells. researchgate.net
The identification of the biological targets of these synthetic compounds is a critical step. For the pyrrole-2-carboxamides targeting tuberculosis, their potency was measured against M. smegmatis expressing both wild-type and mutated versions of the mmpL3 gene from M. tuberculosis. nih.govnih.gov This approach confirmed that MmpL3 is indeed the target of this class of compounds. nih.govnih.gov
Strategies for Overcoming Antibiotic Resistance via Pyrrole Carboxamide Derivatives
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of new antibacterial agents with novel mechanisms of action. Pyrrole-containing compounds have shown promise in this area. nih.gov Marinopyrroles, for example, which feature a bispyrrole structure, are being investigated as potential antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Pyrrole carboxamide derivatives are being actively explored to combat drug-resistant tuberculosis. nih.govnih.govacs.org A series of pyrrole-2-carboxamides were designed as MmpL3 inhibitors, demonstrating potent activity against drug-resistant strains of Mycobacterium tuberculosis. nih.govnih.govacs.org One particular compound showed excellent activity against drug-resistant TB, good microsomal stability, and low toxicity. nih.govnih.gov
Research has also focused on developing pyrrole-coupled carboxamide and carbothioamide derivatives as agents against MRSA. researchgate.netbiointerfaceresearch.com These compounds have demonstrated significant antibacterial activity, with studies indicating that they induce membrane damage in the bacteria. researchgate.net
The following table highlights research on pyrrole carboxamide derivatives for overcoming antibiotic resistance:
| Derivative Type | Target Organism | Key Findings |
| Pyrrole-2-carboxamides | Drug-Resistant Mycobacterium tuberculosis | Designed as MmpL3 inhibitors, showing potent activity and good in vivo efficacy. nih.govnih.govacs.org |
| Pyrrole-coupled carboxamide derivatives | Methicillin-Resistant Staphylococcus aureus (MRSA) | Compound 5i demonstrated strong anti-MRSA activity through membrane damage. researchgate.net |
| Pyrrole-coupled carbothioamide derivatives | Methicillin-Resistant Staphylococcus aureus (MRSA) | A specific derivative showed potent antibacterial activity against MRSA. biointerfaceresearch.com |
Development of Pyrrole Carboxamide-Based Probes for Biological Systems
The inherent biological activity and structural features of pyrrole carboxamides make them suitable candidates for the development of chemical probes to study biological systems. These probes can be used to investigate the function and localization of specific proteins and enzymes.
While direct research on "1-Methyl-1h-pyrrole-3-carboxamide" as a probe is not extensively documented in the provided results, the principles of probe development using similar heterocyclic scaffolds are well-established. Functionalized pyrrole scaffolds are key chemotypes for designing protein kinase inhibitors, indicating their potential to be adapted into probes for studying kinase activity. mdpi.com The synthesis of various pyrrole derivatives with diverse functionalities provides a platform for introducing reporter groups, such as fluorophores or biotin, which are essential for probe-based applications.
Unexplored Reactivity and Derivatization Opportunities in Pyrrole Carboxamide Chemistry
While significant progress has been made in the synthesis and application of pyrrole carboxamides, there remain untapped opportunities for exploring their reactivity and developing novel derivatization strategies. A non-traditional approach for synthesizing pyrrole carboxamides from pyrrole carboxaldehyde and formamides or amines has been reported, which involves the formation of pyrrole acyl radicals. rsc.org This method provides a straightforward route to primary, secondary, and tertiary pyrrole carboxamides and opens up new avenues for creating diverse molecular architectures. rsc.org
The synthesis of pyrrole carboxamides is often challenging, particularly for pyrrole 3-carboxamides, which are typically prepared from their corresponding carboxylic acids. rsc.org The development of more efficient and versatile synthetic methods is crucial for expanding the chemical space of pyrrole carboxamide derivatives. One-pot, sequential synthesis from chalcones and glycine (B1666218) esters, and organocatalyzed coupling between pyrrole and isocyanates are some of the elegant approaches that have been developed to overcome these challenges. rsc.org Further exploration of these and other novel synthetic routes will undoubtedly lead to the discovery of new derivatives with unique biological properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Methyl-1H-pyrrole-3-carboxamide and its derivatives?
- Methodological Answer: The synthesis typically involves coupling reactions between pyrrole precursors and carboxamide-forming reagents. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives can be synthesized via nucleophilic acyl substitution using acyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) under anhydrous conditions with a base like triethylamine . Purification often employs column chromatography with gradients of ethyl acetate/hexane. Yields range from 23% to 78%, depending on steric and electronic effects of substituents .
Q. Which analytical techniques are most reliable for characterizing this compound derivatives?
- Methodological Answer: Key techniques include:
- NMR Spectroscopy: and NMR in deuterated solvents (e.g., DMSO-, CDOD) resolve substituent effects on pyrrole ring protons (δ 6.2–7.8 ppm) and carboxamide carbonyl signals (δ 160–170 ppm) .
- Mass Spectrometry: ESI-MS or LCMS confirms molecular ion peaks (e.g., m/z 392.2 for a trifluoromethyl-substituted derivative) and purity (>95%) .
- HPLC: Reverse-phase HPLC with C18 columns and UV detection ensures compound purity (>97%) under gradient elution .
Q. How should researchers handle safety concerns when working with this compound in the lab?
- Methodological Answer: Follow protocols for handling irritants:
- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation (H335) or skin contact (H315) .
- Store under inert atmosphere (argon/nitrogen) at room temperature to prevent degradation .
- Dispose of waste via approved chemical disposal services compliant with local regulations .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound derivatives?
- Methodological Answer: Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to analyze single-crystal XRD data. For example, methyl-substituted chromenopyrrole derivatives were resolved with R-factors < 0.05, confirming chair conformations and dihedral angles between fused rings . Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Q. What strategies address contradictory spectroscopic and computational data for pyrrole-carboxamide derivatives?
- Methodological Answer:
- Cross-Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis sets) to identify discrepancies in substituent effects .
- Dynamic Effects: Use variable-temperature NMR to probe conformational equilibria (e.g., rotamers affecting carboxamide resonance splitting) .
- Crystallographic Validation: Resolve ambiguities in regiochemistry (e.g., methyl vs. phenyl group positioning) via XRD .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in this compound analogs?
- Methodological Answer:
- Substituent Variation: Introduce electron-withdrawing groups (e.g., trifluoromethyl, nitro) at the 4-position to enhance binding to targets like cannabinoid receptors .
- In Vitro Assays: Test analogs against disease-relevant cell lines (e.g., cancer proliferation assays) with IC values calculated using nonlinear regression .
- ADMET Profiling: Assess metabolic stability (e.g., microsomal half-life) and permeability (Caco-2 assays) to prioritize lead compounds .
Q. What computational methods predict the pharmacokinetic properties of novel pyrrole-carboxamide derivatives?
- Methodological Answer:
- QSAR Models: Use molecular descriptors (e.g., logP, PSA) to correlate with bioavailability. Software like Schrödinger’s QikProp estimates CNS permeability (e.g., PSA < 90 Å for blood-brain barrier penetration) .
- Docking Studies: Glide or AutoDock Vina simulates binding to targets (e.g., cyclooxygenase-2) with scoring functions (e.g., docking score < -7.0 kcal/mol) .
- Metabolite Prediction: CypReact or GLORY predicts Phase I/II metabolism sites (e.g., oxidation at pyrrole N-methyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
